

Application Note: HPLC-UV Analysis of Isorhamnetin 3-gentiobioside

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Compound of Interest		
Compound Name:	Isorhamnetin 3-gentiobioside	
Cat. No.:	B15592804	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of **Isorhamnetin 3-gentiobioside** in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established analytical principles for flavonoid glycosides.

Introduction

Isorhamnetin 3-gentiobioside is a flavonoid glycoside found in various medicinal plants.[1] Like other isorhamnetin glycosides, it is investigated for its potential pharmacological activities. [2][3] Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used technique for the analysis of such phenolic compounds due to its sensitivity, specificity, and robustness.[2][3][4] This application note details a reliable HPLC-UV method for the determination of Isorhamnetin 3-gentiobioside.

Experimental Protocol

This protocol is a comprehensive guide for the analysis of **Isorhamnetin 3-gentiobioside**.

Instrumentation and Materials



- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size) is recommended for the separation of flavonoid glycosides.
- Chemicals and Reagents:
 - **Isorhamnetin 3-gentiobioside** reference standard (purity ≥ 98%)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC grade or ultrapure)
 - Formic acid or Phosphoric acid (analytical grade)

Chromatographic Conditions

The following conditions are a robust starting point and may require optimization based on the specific sample matrix and HPLC system.



Parameter	Recommended Condition
Column	C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A	Water with 0.1% Formic Acid (v/v)
Mobile Phase B	Acetonitrile with 0.1% Formic Acid (v/v)
Gradient Program	0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection Wavelength	350 nm (based on the UV spectra of similar isorhamnetin glycosides)

Preparation of Standard Solutions

- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Isorhamnetin 3gentiobioside reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 μ g/mL to 100 μ g/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plant extract, biological fluid, formulation). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be necessary to remove interfering substances. For a powdered plant material, a typical extraction procedure is as follows:

- Accurately weigh 1 g of the powdered sample.
- Extract with 20 mL of 70% ethanol in an ultrasonic bath for 30 minutes.
- Centrifuge the mixture at 4000 rpm for 15 minutes.



- Collect the supernatant. Repeat the extraction process on the residue twice more.
- Combine the supernatants and evaporate to dryness under reduced pressure.
- Reconstitute the dried extract in 10 mL of methanol.
- Filter the solution through a 0.45 μm syringe filter before injecting into the HPLC system.

Method Validation Parameters

A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results. The following tables summarize typical acceptance criteria and expected performance data based on methods for similar compounds.[5][6]

System Suitability

Parameter	Acceptance Criteria
Tailing Factor (T)	T ≤ 2.0
Theoretical Plates (N)	N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0% (for n=6 injections)

Linearity

Concentration Range (µg/mL)	Correlation Coefficient (r²)
1 - 100	≥ 0.999

Precision

Level	Intra-day RSD (%) (n=6)	Inter-day RSD (%) (n=6)
Low QC	< 3.0%	< 3.0%
Medium QC	< 3.0%	< 3.0%
High QC	< 3.0%	< 3.0%

Accuracy (Recovery)



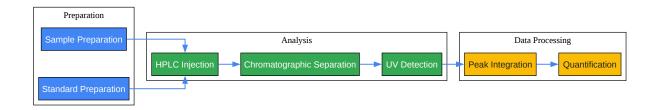
Spiked Concentration (µg/mL)	Mean Recovery (%)
Low QC	95 - 105
Medium QC	95 - 105
High QC	95 - 105

Limits of Detection (LOD) and Quantification (LOQ)

Parameter	Estimated Value (µg/mL)
LOD	~0.5
LOQ	~1.5

Note: The quantitative data presented in the tables are representative values based on published methods for structurally related isorhamnetin glycosides and should be confirmed during in-house validation.[5][6]

Visualizations Experimental Workflow

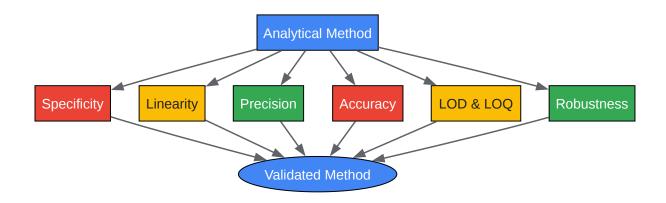


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Caption: HPLC-UV analysis workflow for Isorhamnetin 3-gentiobioside.



Method Validation Logic



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